Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at position 4 with a 4-fluorophenyl group and at position 1 with a methyl acetate moiety.
Properties
Molecular Formula |
C14H12FNO3 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C14H12FNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
QDJZVSYPUOOQRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate (CAS 16201-73-3)
Structural Differences :
- Substituent: The 4-fluorophenyl group in the target compound is replaced with a 3-cyanophenyl group in this analog.
- Electronic Effects: Fluorine is electron-withdrawing via inductive effects, while the cyano group is a stronger electron-withdrawing substituent capable of hydrogen bonding.
- Molecular Weight: The cyano analog has a slightly higher molecular weight (268.27 g/mol vs. 261.25 g/mol) due to the additional nitrogen atom .
Implications :
- Synthesis: Both compounds may be synthesized via Suzuki-Miyaura coupling to introduce the aryl group, followed by esterification. The choice of boronic acid (4-fluorophenyl vs. 3-cyanophenyl) dictates the substituent .
Table 1: Structural and Physicochemical Comparison
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (Patent Reference Example 5)
Structural Differences :
Implications :
- Pharmacological Profile: The pyrrolo-pyridazine core may target different enzymes or receptors compared to dihydropyridinone derivatives.
- Synthetic Complexity : The iodophenyl and trifluoromethyl groups introduce synthetic challenges, such as handling halogenation and fluorination steps .
Research Findings and Theoretical Implications
- Biological Activity: Fluorinated analogs are prevalent in drug design (e.g., kinase inhibitors) due to improved pharmacokinetics. The cyano analog’s hydrogen-bonding capacity may favor target binding but reduce bioavailability .
- Patent Trends : Esters like the 2-methylpropyl group in the patent compound are often used to modulate solubility or prodrug activation, suggesting the target compound’s ester could serve a similar role .
Biological Activity
Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including structural analyses, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridine ring, which is known for its diverse biological properties. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H10FNO3 |
| Molecular Weight | 247.22 g/mol |
| Boiling Point | 428.9 ± 45.0 °C |
| Density | 1.394 ± 0.06 g/cm³ |
Biological Activity
The biological activities of this compound have been investigated across various studies, focusing primarily on its antiplasmodial, anti-inflammatory, and antimicrobial properties.
Antiplasmodial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For example, derivatives with similar structural motifs have shown IC50 values as low as 0.19 μM against drug-sensitive strains and up to 0.40 μM against multidrug-resistant strains .
Case Study: A compound structurally related to this acetate demonstrated a parasitemia reduction of approximately 98% in in vivo models, highlighting the potential for therapeutic applications in malaria treatment .
Anti-inflammatory Activity
The dihydropyridine scaffold has been associated with anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Research Findings: In vitro assays indicated that certain derivatives can significantly lower levels of TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory action.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Data Summary:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 to 64 µg/mL against various bacterial strains.
While specific mechanisms for this compound remain under investigation, it is hypothesized that the dihydropyridine core interacts with key enzymes involved in metabolic pathways of target organisms. This interaction may inhibit critical processes such as nucleic acid synthesis or protein function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
